糖胆酸

描述

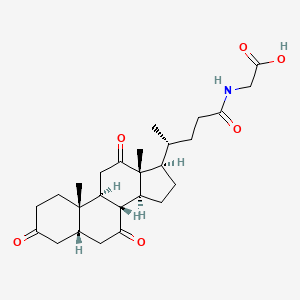

Glycocholic Acid Description

Glycocholic acid (GCA) is a significant bile acid metabolite, which has recently gained attention as a potential biomarker for hepatocellular carcinoma (HCC). Its presence in urine is being explored as a diagnostic tool for primary diagnosis, surveillance, and early detection of HCC. The importance of GCA is highlighted by the development of various high-throughput assays for its detection in biological samples, particularly urine .

Synthesis Analysis

The synthesis of GCA has been a subject of research due to its diagnostic potential. An efficient laboratory-scale method has been developed for the synthesis of [1-(13)C]glycocholic acid, which is suitable for clinical studies involving breath tests for small intestinal bacterial overgrowth syndrome . Another study describes a convenient method for the synthesis of 13C labeled glycocholic acid using isobutyl chloroformate as an active agent, achieving high yields and purity under optimized conditions .

Molecular Structure Analysis

The molecular structure of GCA and its ions has been studied to understand its behavior in different conditions. For instance, the protonation of glycocholate ions was investigated, and the protonation constants were determined, showing that further protonation occurs with increasing acidity . Additionally, the crystal and molecular structure of glycinehydroxamic acid, a related compound, was determined, providing insights into the molecular interactions and geometry that could be relevant to GCA's structure and reactivity .

Chemical Reactions Analysis

GCA's chemical reactivity has been explored in the context of its conjugation and interaction with other molecules. The synthesis of taurocholic and glycocholic acids in human liver preparations has been studied, revealing the distribution of activity between subcellular fractions and the enzymatic nature of the synthesis-stimulating effect . Moreover, the synthesis of sulfate esters of related bile acids has been achieved with high yields, suggesting potential methods for modifying GCA for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of GCA are crucial for its detection and quantification. An indirect competitive enzyme-linked immunosorbent assay (ELISA) based on chicken single-chain variable fragment antibodies has been developed, showing high sensitivity and negligible cross-reactivity with related bile acids . A biotinylated single-chain variable fragment-based ELISA has also been established, with optimized conditions leading to sensitive detection of GCA . Furthermore, a reliable measurement procedure using isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for the determination of GCA in human serum, overcoming interference from similar structure analogues . Lastly, macromolecular crowding agents-assisted imprinted polymers have been used for the analysis of GCA in human plasma and urine, demonstrating the potential for selective adsorption and separation of GCA .

科学研究应用

催化氧化和化学合成

糖胆酸参与催化氧化过程。Gallezot (1992) 讨论了使用碳负载铂族金属将乙二醛氧化为乙醛酸,表明在化学合成和工业过程中具有潜在应用 (Gallezot, 1992).

肝细胞癌的诊断生物标志物

多项研究强调了糖胆酸作为肝细胞癌 (HCC) 诊断生物标志物的作用。例如,Cui 等人 (2017) 开发了一种用于糖胆酸(一种关键的胆汁酸代谢物)的高通量免疫测定,表明其在 HCC 的原发性诊断和早期检测中是有效的 (Cui et al., 2017).

可再生资源的生物生产

Lachaux 等人 (2019) 描述了从木质纤维素糖中生物生产乙醇酸,展示了糖胆酸在可持续生产过程中的潜力。这项研究涉及在 E. coli 中设计一条用于生产乙醇酸的新途径,强调了其在包装、化妆品和制药中的适用性 (Lachaux et al., 2019).

肝细胞癌检测的生物标志物

Li 等人 (2016) 讨论了糖胆酸作为肝细胞癌检测中生物标志物的用途。他们开发了一种分子印迹聚合物,用于高吸附容量的糖胆酸,展示了其在分析人血浆和尿液样本中的应用 (Li et al., 2016).

临床样品中的可靠测量

Wang 等人 (2021) 开发了一种测定人血清中糖胆酸的方法,解决了其作为肝胆疾病生物标志物的重要性。他们的同位素稀释液相色谱-串联质谱法显示了在临床应用中的潜力 (Wang et al., 2021).

属性

IUPAC Name |

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPYMJNWJWJTAF-HHELISEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycodehydrocholic acid | |

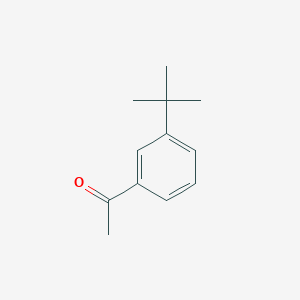

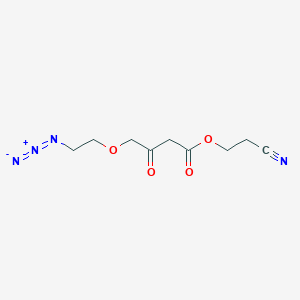

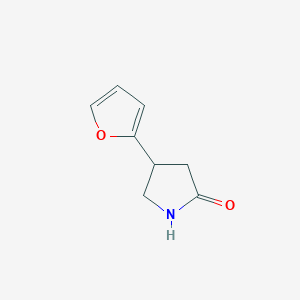

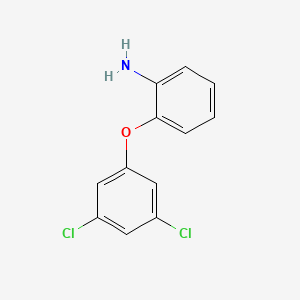

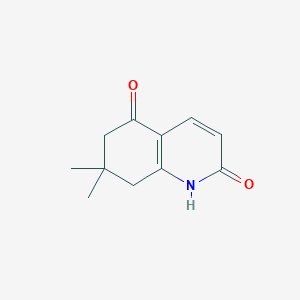

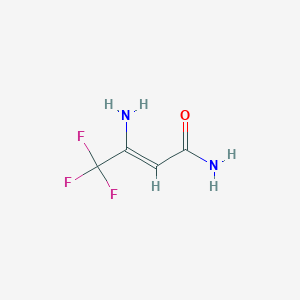

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)